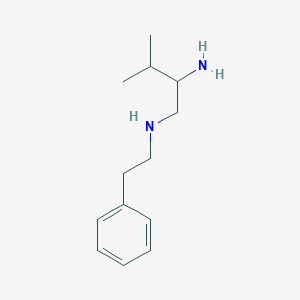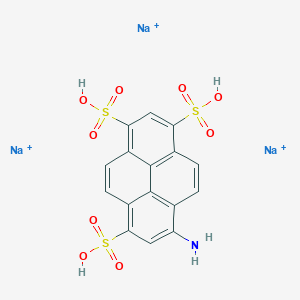
2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydropyridin-6-amine typically involves the reduction of pyridine derivatives. One common method is the partial reduction of pyridinium salts using borohydride reagents . Another approach involves the use of pentanediamine, which is heated in an aqueous or organic solvent solution to yield 2,3,4,5-Tetrahydropyridine .
Industrial Production Methods
Industrial production of 2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride often employs green chemistry principles, focusing on high conversion efficiency and environmentally friendly processes. The use of pentanediamine as a raw material is advantageous due to its availability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydropyridin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Further reduction can yield piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under mild conditions, making them suitable for large-scale industrial applications .
Major Products
The major products formed from these reactions include pyridine and piperidine derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydropyridin-6-amine involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or mimic neurotransmitter activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer with different placement of the double bond.
1,2,3,6-Tetrahydropyridine: Known for its role in neurotoxicity studies.
Piperidine: Fully reduced form with significant pharmaceutical applications.
Uniqueness
2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12Cl2N2 |
|---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c6-5-3-1-2-4-7-5;;/h1-4H2,(H2,6,7);2*1H |
InChI Key |
VJMFCDJODLBJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)



![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)
![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)








